1-(Chloromethyl)-4-(fluoromethoxy)benzene
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Overview
Description
1-(Chloromethyl)-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where a chloromethyl group and a fluoromethoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-(fluoromethoxy)benzene typically involves the chloromethylation of 4-(fluoromethoxy)benzene. This can be achieved through the reaction of 4-(fluoromethoxy)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-(fluoromethoxy)toluene.
Scientific Research Applications
1-(Chloromethyl)-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(fluoromethoxy)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-(fluoromethoxy)benzene
- 1-(Chloromethyl)-3-(fluoromethoxy)benzene
- 1-(Chloromethyl)-4-(methoxy)benzene
Comparison: 1-(Chloromethyl)-4-(fluoromethoxy)benzene is unique due to the presence of both a chloromethyl and a fluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Compared to its analogs, the fluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research.
Properties
Molecular Formula |
C8H8ClFO |
---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H8ClFO/c9-5-7-1-3-8(4-2-7)11-6-10/h1-4H,5-6H2 |
InChI Key |
AZQJUMLUAMGINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCF |
Origin of Product |
United States |
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